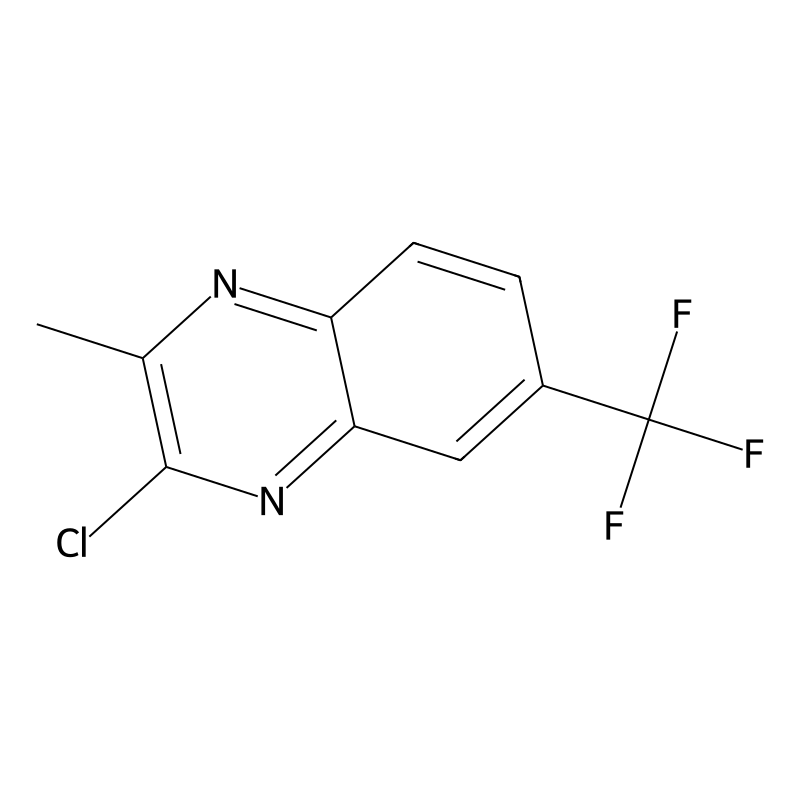

3-Chloro-6-(trifluoromethyl)-2-methylquinoxaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chloro-6-(trifluoromethyl)-2-methylquinoxaline is an organic compound belonging to the quinoxaline family, characterized by a fused benzene and pyrazine ring structure. This compound features a chloro group at the 3-position, a trifluoromethyl group at the 6-position, and a methyl group at the 2-position of the quinoxaline ring. The presence of these functional groups contributes to its unique chemical properties and potential biological activities. Quinoxalines are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.

- Medicinal Chemistry: The quinoxaline scaffold is present in several drugs with various biological activities []. The presence of the chloro, methyl, and trifluoromethyl groups on the molecule could potentially influence its interaction with biological targets. Research could focus on investigating its potential as an anti-cancer agent, antibiotic, or for other therapeutic applications.

- Material Science: Fluorinated organic compounds are of interest in material science due to their unique properties []. The trifluoromethyl group in 3-Chloro-2-methyl-6-(trifluoromethyl)quinoxaline could potentially influence its electrical, optical, or other physical properties. Research could explore its potential applications in organic electronics or other functional materials.

- Substitution Reactions: The chloro group can be replaced with nucleophiles such as amines, thiols, or alkoxides.

- Oxidation and Reduction: The compound can be oxidized to form quinoxaline N-oxides or reduced to yield dihydroquinoxalines.

- Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to produce biaryl derivatives.

Common reagents and conditions for these reactions include sodium amide or potassium tert-butoxide for substitutions, hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and sodium borohydride or lithium aluminum hydride for reduction.

The biological activity of 3-Chloro-6-(trifluoromethyl)-2-methylquinoxaline has been explored in various contexts. It has shown potential as an antimicrobial agent due to its ability to interact with specific molecular targets in pathogens. Additionally, quinoxaline derivatives are known to exhibit a range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects. The exact mechanism of action often involves modulation of enzyme activities or interference with cellular signaling pathways .

The synthesis of 3-Chloro-6-(trifluoromethyl)-2-methylquinoxaline typically involves several steps:

- Starting Materials: The synthesis begins with 2-methylquinoxaline and chlorinating agents.

- Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base like potassium carbonate.

- Reaction Conditions: These reactions are generally conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference .

3-Chloro-6-(trifluoromethyl)-2-methylquinoxaline has several applications:

- Pharmaceuticals: Its derivatives are being investigated for their potential as therapeutic agents against various diseases.

- Agrochemicals: The compound may be used in developing pesticides or herbicides due to its biological activity.

- Material Science: Quinoxaline derivatives are also explored for their properties in organic electronics and photonic applications .

Studies on the interactions of 3-Chloro-6-(trifluoromethyl)-2-methylquinoxaline with biological targets have revealed its potential to modulate enzyme activity and influence metabolic pathways. Interaction studies often involve assessing binding affinities with specific receptors or enzymes, which can provide insights into its pharmacological properties. Such studies are crucial for understanding its mechanism of action and optimizing its efficacy as a drug candidate .

Several compounds share structural similarities with 3-Chloro-6-(trifluoromethyl)-2-methylquinoxaline. Here is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine | Pyridine ring with chloro and trifluoromethyl groups | Different heterocyclic framework |

| 2-Chloro-6-(trifluoromethyl)pyridine | Pyridine structure with chlorination at 2-position | Lacks methyl substitution on the quinoxaline ring |

| 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine | Contains both chloro and trifluoromethyl groups | Fluorine substitution instead of methyl |

The uniqueness of 3-Chloro-6-(trifluoromethyl)-2-methylquinoxaline lies in its specific combination of functional groups on the quinoxaline scaffold, which may impart distinct biological activities compared to these similar compounds .